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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)phenol

Cat. No.: B1599661

Disclaimer: Experimental spectroscopic data for 3-(3-Chlorophenyl)phenol (CAS: 365426-91-
1) is not readily available in public scientific databases. This guide has been developed by a
Senior Application Scientist to provide a robust, predictive analysis of the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound. The predictions are grounded in fundamental principles of spectroscopy and
comparative analysis with structurally related molecules. This document is intended for
researchers, scientists, and drug development professionals to aid in the potential identification
and characterization of 3-(3-Chlorophenyl)phenol.

Introduction

3-(3-Chlorophenyl)phenol is a biphenyl derivative containing a hydroxyl group and a chlorine
atom, both in the meta position on their respective phenyl rings. As with many biphenyl
scaffolds, this molecule holds potential interest in medicinal chemistry and materials science. A
thorough understanding of its spectroscopic properties is paramount for its unambiguous
identification, purity assessment, and structural confirmation in any research or development
setting. This guide provides a detailed predictive analysis of its key spectral features.

The structure of 3-(3-Chlorophenyl)phenol, with the atom numbering used for spectral
assignment in this guide, is presented below.
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Caption: Molecular structure of 3-(3-Chlorophenyl)phenol with atom numbering for spectral
assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 3-(3-Chlorophenyl)phenol, both *H and *3C NMR will provide a unique
fingerprint of its structure.

Experimental Protocol (Hypothetical)

A sample of 3-(3-Chlorophenyl)phenol (approximately 10-20 mg) would be dissolved in 0.7
mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).
Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). Spectra would be
acquired on a 400 MHz or 500 MHz spectrometer at room temperature.[1]

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show signals corresponding to the nine protons in the
molecule. The aromatic region will be complex due to multiple spin-spin couplings.
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Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale

(6, ppm)

The phenolic
proton is acidic
and its chemical

) shift is solvent-
~9.5 (in DMSO-

de) or ~5.5 (in broad singlet 1H OH
CDCls)

dependent. It
typically appears
as a broad
singlet due to
chemical

exchange.

This proton is
ortho to the
chlorine atom
and is expected

~7.60 triplet (t) 1H Hoo to b-e (?eshlelded.
It will likely
appear as a
triplet due to
coupling with H-
4' and H-6'.

These protons
on the
chlorinated ring
are expected to
be in a similar
~7.45 multiplet (m) 2H H-4', H-6' chemical
environment and
will likely overlap,
coupling with
each other and
H-2'and H-5".
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~7.35 triplet (t)

1H

This proton on
the phenol ring is
expected to be a
triplet due to
coupling with its
two ortho
neighbors, H-4
and H-6.

~7.25 multiplet (m)

1H

This proton is
meta to the
chlorine and will
be part of the
complex multiplet
of the chlorinated

ring.

~7.15 multiplet (m)

2H

H-2, H-6

These two
protons on the
phenol ring are in
different
environments
relative to the
biphenyl linkage
and will likely
appear as a

multiplet.

~6.90 multiplet (m)

1H

H-4

This proton is
ortho to the
hydroxyl group
and is expected
to be the most
shielded of the

aromatic protons.

Predicted *C NMR Spectrum
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The proton-decoupled 3C NMR spectrum should display 12 distinct signals, as there are no
elements of symmetry in the molecule that would make any of the carbon atoms chemically
equivalent.
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Predicted Chemical Shift

Assignment Rationale
(3, ppm)

The carbon bearing the
~156.0 C-3 hydroxyl group is significantly
deshielded.

The carbon of the chlorinated

ring attached to the other
~143.5 Cc-1' phenyl ring will be a

quaternary carbon in the

downfield region.

The carbon of the phenol ring

attached to the other phenyl
~142.0 C-1 _ _ _

ring will also be a deshielded

quaternary carbon.

The carbon bearing the

chlorine atom is deshielded
~134.8 C-3 v

due to the electronegativity of

chlorine.

This C-H carbon is on the
~130.5 C-5 )
phenol ring.

This C-H carbon is on the
~130.2 C-5' ] ]
chlorinated ring.

A C-H carbon on the
~128.0 c-4
chlorinated ring.

A C-H carbon on the
~126.5 C-6' . .
chlorinated ring.

A C-H carbon on the
~125.0 c-2 ] )
chlorinated ring.

A C-H carbon on the phenol
~121.0 C-6 _
ring.
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A C-H carbon on the phenol
~116.5 C-4 ring, shielded by the ortho
hydroxyl group.

A C-H carbon on the phenol
~116.0 C-2 ring, also shielded by the meta
hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol (Hypothetical)

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed
into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total
Reflectance (ATR) accessory.

Predicted IR Absorption Bands
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Wavenumber
(cm™)

Intensity

Vibration

Rationale

3550 - 3200

Strong, Broad

O-H stretch

The broadness is due
to intermolecular
hydrogen bonding
between the phenolic

hydroxyl groups.

3100 - 3000

Medium

Aromatic C-H stretch

Characteristic
stretching vibrations
for sp2 C-H bonds in

the benzene rings.

1600 - 1580

Strong

C=C aromatic ring

stretch

These absorptions are
characteristic of the

benzene ring.

1500 - 1400

Medium-Strong

C=C aromatic ring

stretch

Further confirmation

of the aromatic rings.

~1230

Strong

C-O stretch (phenol)

The stretching
vibration of the
carbon-oxygen bond

of the phenol.

~1100

Medium

C-Cl stretch

The stretching
vibration of the

carbon-chlorine bond.

880 - 750

Strong

Aromatic C-H out-of-

plane bend

The pattern of these
bands can sometimes
give information about
the substitution
pattern on the

benzene rings.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which allows for the determination of the molecular weight and can give
clues about the structure.

Experimental Protocol (Hypothetical)

The mass spectrum would be acquired using an electron ionization (EIl) source coupled with a
guadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct
insertion probe or a gas chromatograph.

Predicted Mass Spectrum

The molecular formula of 3-(3-Chlorophenyl)phenol is C12HsCIO. The predicted molecular
weight is approximately 204.65 g/mol .[2] Due to the presence of the chlorine isotope 3’Cl, a
characteristic M+2 peak at approximately 32% of the intensity of the molecular ion peak (M™*) is
expected.

Predicted Relative . ]
m/z . Assignment Rationale
Intensity (%)

Isotopic peak due to

206 32 [M+2]*

the presence of 3’Cl.
204 100 [M]*+ Molecular ion peak.

Loss of a chlorine
169 40 [M-CIT* _

radical.

Loss of hydrogen
168 30 [M-HCI* .

chloride.

Subsequent loss of
139 25 [C1iHA)* CO from the [M-CI]*

fragment.

Further fragmentation
115 15 [CoH7]* . _

of the biphenyl rings.
77 20 [CeHs]* Phenyl cation.
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Predicted Fragmentation Pathway

The fragmentation of 3-(3-Chlorophenyl)phenol under electron ionization is likely to proceed
through several key pathways, initiated by the loss of the chlorine atom or the hydroxyl group,
followed by rearrangements and further fragmentation of the biphenyl system.

[M-CIJ+ -co
Picng -

[C12HICIO]+
- HCI

m/z = 204/206 \» [M_HC|]+.

m/z = 168

Click to download full resolution via product page

Caption: A simplified predicted fragmentation pathway for 3-(3-Chlorophenyl)phenol in EI-MS.

Conclusion

This predictive guide outlines the expected spectroscopic characteristics of 3-(3-
Chlorophenyl)phenol. The provided NMR, IR, and MS data, while not experimentally derived,
are based on sound scientific principles and provide a comprehensive framework for the
identification and structural verification of this compound. Researchers working with 3-(3-
Chlorophenyl)phenol can use this guide to anticipate spectral features and to aid in the
interpretation of experimentally acquired data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Elucidation of 3-(3-Chlorophenyl)phenol:
A Predictive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599661#spectroscopic-data-nmr-ir-ms-of-3-3-
chlorophenyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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